6,7-Difluoroquinoline
Overview
Description
6,7-Difluoroquinoline is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activity. The presence of fluorine atoms can significantly influence the biological properties of molecules, making difluoroquinoline derivatives valuable for drug development.
Synthesis Analysis
The synthesis of compounds related to 6,7-difluoroquinoline has been explored in various studies. A one-pot synthesis method has been developed to create trifluoromethyl-containing tetrahydroquinolines, which are structurally related to 6,7-difluoroquinoline. This method involves a three-step process that optimizes the preparation of novel 2,6-disubstituted derivatives with a tertiary-substituent, and the resulting racemic compounds can be separated into single enantiomers using chiral HPLC .
Molecular Structure Analysis
The molecular structure of 6,7-difluoroquinoline derivatives is characterized by the presence of a partially-saturated bicyclic ring, which is a common feature in many bioactive compounds. The introduction of fluorine atoms at specific positions on the quinoline ring can lead to the formation of axially chiral structures, as seen in the synthesis of zwitterionic 6,7-dihydrobenzo[a]quinolizinium derivatives .
Chemical Reactions Analysis
Chemical reactions involving 6,7-difluoroquinoline derivatives can lead to a variety of products. For instance, the reaction of 2-polyfluoroalkylchromones with certain dihydroisoquinolines results in high yields of axially chiral quinolizinium derivatives. Additionally, reactions with aromatic methylketimines provide a straightforward synthesis route to 2,6-diaryl-4-polyfluoroalkylpyridines . Another study demonstrates the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions, highlighting the versatility of reactions involving difluoroquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-difluoroquinoline derivatives are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the tricyclic quinolone prulifloxacin, involves steps that take advantage of these properties, such as chlorination and intramolecular cyclization reactions . Additionally, the synthesis of regioisomeric difluorobenz[g]isoquinoline diones and their reactions with diamines demonstrate the reactivity of the difluoroquinoline core and its potential for creating diverse chemical structures .
Scientific Research Applications
Antibacterial Properties
6,7-Difluoroquinoline and its derivatives have been extensively studied for their antibacterial properties. For instance, a study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Additionally, research on the synthesis and antibacterial activity of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs has shown that some of these quinolones demonstrate fairly good antibacterial activities (Sheu et al., 1998).
Photophysical Properties
Studies have also been conducted on the photophysical properties of 6,7-difluoroquinoline derivatives. For example, research on fluorine-containing quinoline and quinoxaline styryl derivatives, including 6,7-difluoroquinolines, focused on their synthesis and photoluminescence (Nosova et al., 2011).
Chemical Synthesis and Reactions
Significant research has been done on the synthesis of 6,7-difluoroquinoline compounds and their reactions. A study explored a practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new quinolone compounds (Matsuoka et al., 1997). Another study investigated the regioselectivity and relative substrate activity of difluoroquinolines in reactions with sodium methoxide (Politanskaya et al., 2005).
Application in Radiopharmaceuticals
6,7-Difluoroquinoline has been utilized in the field of radiopharmaceuticals. Research on the cGMP production of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles, utilized 6,7-difluoroquinoline derivatives (Collier et al., 2017).
Interaction with Ammonia
Research has also been conducted on the interaction of polyfluorinated 2-chloroquinolines, including 6,7-difluoroquinoline, with ammonia as an approach to synthesize halogen-containing aminoquinolines (Skolyapova et al., 2017).
Safety And Hazards
Future Directions
Fluorinated quinolines, such as 6,7-Difluoroquinoline, have been the subject of research studies aimed at the development of novel methods of synthesis, studying their reactivity, and their plausible practical applications . They have found applications in medicine, exhibiting remarkable biological activity . Future research may focus on these areas.
properties
IUPAC Name |
6,7-difluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIQDVSYHYORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925995 | |
Record name | 6,7-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinoline | |
CAS RN |
127827-50-3 | |
Record name | Quinoline, 6,7-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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